Ethyl 1-bromocyclopentanecarboxylate
Overview
Description
Ethyl 1-bromocyclopentanecarboxylate is an organic compound with the molecular formula C8H13BrO2. It is a pale-yellow to yellow-brown liquid with a molecular weight of 221.09 g/mol. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopentanecarboxylic Acid: this compound can be synthesized by the bromination of cyclopentanecarboxylic acid followed by esterification. The reaction involves treating cyclopentanecarboxylic acid with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), to introduce the bromine atom at the 1-position.
Esterification: The resulting 1-bromocyclopentanecarboxylic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of ethyl cyclopentanecarboxylate.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typical reagents.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid, cyclopentanone, and cyclopentanoic acid derivatives.
Reduction: Ethyl cyclopentanecarboxylate.
Substitution: Various substituted cyclopentanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-bromocyclopentanecarboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
Ethyl 1-bromocyclopentanecarboxylate is similar to other bromo-esters, such as ethyl 1-bromocyclopropanecarboxylate and ethyl 1-bromocyclohexanecarboxylate. its unique cyclopentane ring structure imparts distinct chemical properties and reactivity compared to these compounds. The cyclopentane ring provides a more rigid structure, which can influence the outcome of chemical reactions and the biological activity of the compound.
Comparison with Similar Compounds
Ethyl 1-bromocyclopropanecarboxylate
Ethyl 1-bromocyclohexanecarboxylate
Ethyl 1-bromocyclobutanecarboxylate
Properties
IUPAC Name |
ethyl 1-bromocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNXQUAMZHIER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571139 | |
Record name | Ethyl 1-bromocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30038-94-9 | |
Record name | Ethyl 1-bromocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-bromocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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